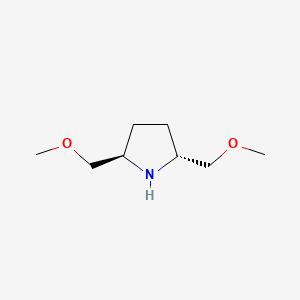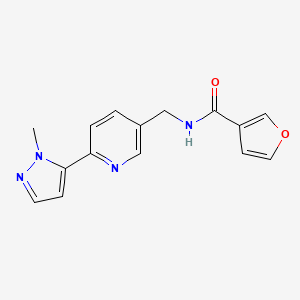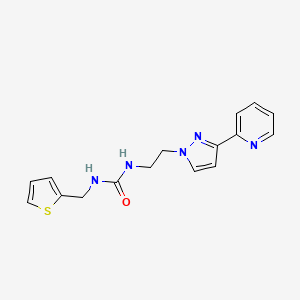
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide, commonly known as TFMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFMPA is a potent and selective antagonist of the GABAC receptor, which is a member of the GABA receptor family.
Scientific Research Applications
1. Synthesis and Chemical Properties
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide and its derivatives have been the subject of various synthetic chemistry studies. For example, researchers have explored the reactions and properties of cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, which are intermediates in the phototransposition of cyanothiophens (Barltrop, Day, & Irving, 1979). Additionally, studies on the synthesis of novel enaminones, which are structurally related to this compound, have been conducted to understand their chemical properties and potential applications (Cindrić et al., 2018).
2. Applications in Materials Science
Compounds related to this compound have been investigated for their potential applications in materials science. For instance, research on corrosion inhibition property of azomethine functionalized triazole derivatives, which include similar molecular structures, has shown promising results in protecting metals against corrosion (Murmu et al., 2020).
3. Biological and Pharmacological Research
Studies have also been conducted on the biological and pharmacological aspects of compounds similar to this compound. For example, researchers have evaluated the antibacterial activity of novel compounds synthesized from similar molecular structures, providing insights into their potential as antimicrobial agents (Chambhare et al., 2003).
4. Potential in Solar Cell Technology
In the field of renewable energy, compounds with structural similarities to this compound have been investigated for their potential use in dye-sensitized solar cells. Research has shown that certain phenothiazine derivatives with furan and thiophene linkers exhibit improved performance in solar cells (Kim et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been associated with a broad spectrum of biological activities , suggesting that this compound may also influence various biochemical pathways.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-6-14(16)15-10-11-7-8-12(17-11)13-5-4-9-18-13/h2,4-5,7-9H,1,3,6,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIJAHZNVSSASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2570943.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2570945.png)


![N-(4-{4-[(dimethylamino)methyl]piperidin-1-yl}phenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2570949.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2570951.png)

![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2570956.png)

![Ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2570960.png)
![N-[4-[4-Chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide](/img/structure/B2570962.png)
